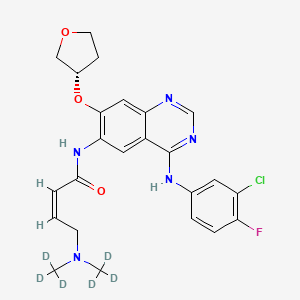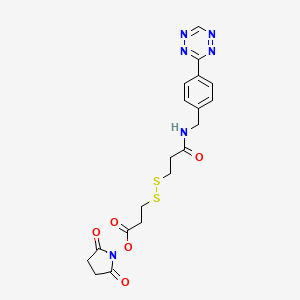
Tetrazine-SS-NHS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazine-SS-NHS is a cleavable antibody-drug conjugate linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent containing a tetrazine group that can undergo an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene groups . This compound is significant in the field of bioorthogonal chemistry due to its rapid reaction kinetics and unique fluorogenic characteristics .
Preparation Methods
The synthesis of Tetrazine-SS-NHS involves the derivatization of tetrazine scaffolds. This process includes the activation of tetrazine with various substituents such as aromatic and alkyl groups . The synthetic routes typically involve C–H activation, Friedel–Crafts alkylation, and coupling reactions . Industrial production methods focus on optimizing these reactions to achieve high yields and purity .
Chemical Reactions Analysis
Tetrazine-SS-NHS undergoes several types of chemical reactions, primarily involving the inverse electron demand Diels-Alder reaction with strained alkenes such as trans-cyclooctene, norbornene, and cyclopropene . Common reagents used in these reactions include dienophiles and isonitriles . The major products formed from these reactions are stable dihydropyridazine linkages .
Scientific Research Applications
Tetrazine-SS-NHS has a wide range of scientific research applications:
Chemistry: Used in click chemistry for the synthesis of complex molecules.
Biology: Employed in cellular labeling and live-cell imaging due to its bioorthogonal properties.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of photo- and electroactive materials.
Mechanism of Action
The mechanism of action of Tetrazine-SS-NHS involves its ability to undergo rapid bioorthogonal reactions. The tetrazine group reacts with strained alkenes through the inverse electron demand Diels-Alder reaction, forming stable dihydropyridazine linkages . This reaction is highly efficient and can occur in vivo at nanomolar concentrations, making it suitable for drug delivery and single-cell detection .
Comparison with Similar Compounds
Tetrazine-SS-NHS is unique due to its rapid reaction kinetics and bioorthogonal properties. Similar compounds include:
Tetrazine-PEG4-SS-NHS: A cleavable linker with four polyethylene glycol units used in antibody-drug conjugates.
This compound: Another variant used in similar applications but with different substituents.
Functionalized Triazines and Tetrazines: These compounds share similar bioorthogonal properties and are used in various chemical and biological applications.
This compound stands out due to its specific application in the synthesis of antibody-drug conjugates and its rapid, efficient bioorthogonal reactions.
Properties
Molecular Formula |
C19H20N6O5S2 |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propyl]disulfanyl]propanoate |
InChI |
InChI=1S/C19H20N6O5S2/c26-15(20-11-13-1-3-14(4-2-13)19-23-21-12-22-24-19)7-9-31-32-10-8-18(29)30-25-16(27)5-6-17(25)28/h1-4,12H,5-11H2,(H,20,26) |
InChI Key |
CHTVEGYCTSVDAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCSSCCC(=O)NCC2=CC=C(C=C2)C3=NN=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


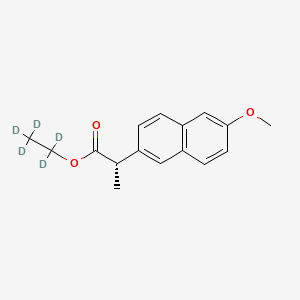
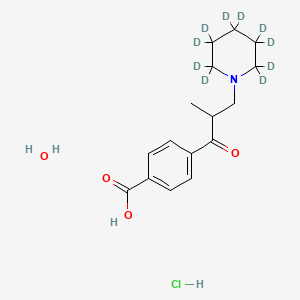
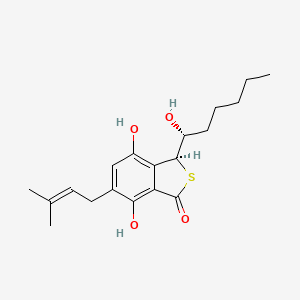
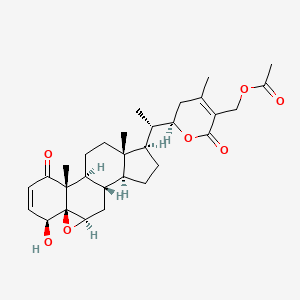
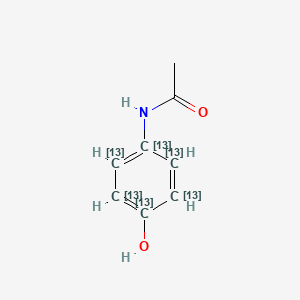
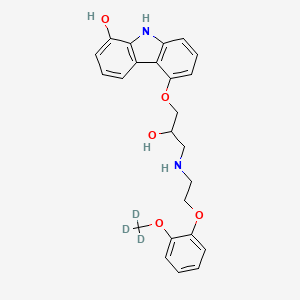
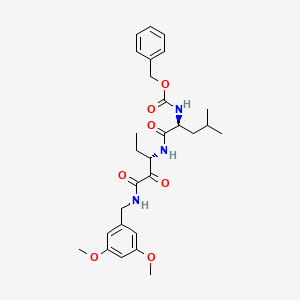
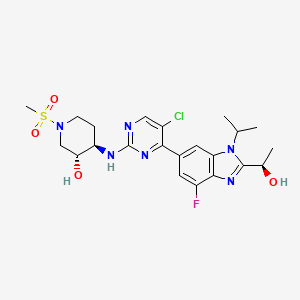
![5-[[(1S,2S)-1-(2-chloro-3-fluoro-4-methoxyphenyl)-3,3,3-trifluoro-2-hydroxy-2-(methoxymethyl)propyl]amino]-7-fluoro-1H-quinolin-2-one](/img/structure/B15144598.png)
